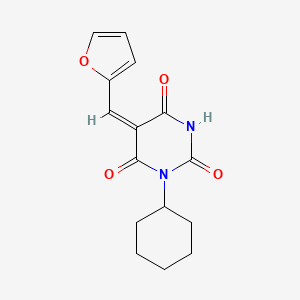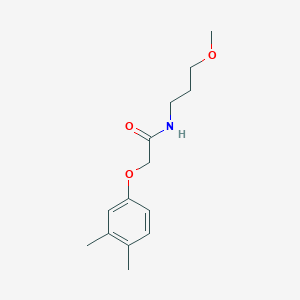
1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CYM-5442, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of pyrimidinetriones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. 1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines and increased expression of anti-inflammatory cytokines.
Biochemical and physiological effects:
1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. 1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to increase the expression of antioxidant enzymes and decrease the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its high purity and good yield in the synthesis process. This makes it suitable for use in preclinical studies. However, one limitation of 1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its anti-inflammatory and neuroprotective effects, as these could have potential therapeutic applications in the treatment of neurological disorders. Another direction is to explore its potential as an anti-cancer agent, as it has shown promising results in preclinical studies. Additionally, further studies are needed to better understand the mechanism of action of 1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to optimize its pharmacokinetic properties for use in vivo.
In conclusion, 1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a small molecule with potential therapeutic applications in a variety of fields. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for further study. While there are limitations to its use in lab experiments, its high purity and good yield make it a suitable compound for preclinical studies. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in vivo.
Synthesemethoden
The synthesis of 1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-furylaldehyde with cyclohexylbarbituric acid in the presence of a base. The resulting product is then purified by recrystallization to obtain a white solid. This method has been optimized to yield a high purity product with good yield.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1-cyclohexyl-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied in vitro and in vivo, and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
(5E)-1-cyclohexyl-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-12(9-11-7-4-8-21-11)14(19)17(15(20)16-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,16,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPITOYGJDCZPA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5197029.png)
![N-[4-(benzyloxy)phenyl]-8-quinolinesulfonamide](/img/structure/B5197030.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5197036.png)
![methyl 6-[(3aS*,6aR*)-2-oxo-3-(2-pyridinylmethyl)hexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]nicotinate](/img/structure/B5197038.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B5197043.png)
![N-[2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5197047.png)

![7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5197077.png)
![N-[2-(4-propylphenoxy)ethyl]-1-naphthamide](/img/structure/B5197083.png)
![4-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5197085.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5197090.png)
